
Acetic acid;2-tert-butylcyclohexen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-tert-butylcyclohexen-1-ol is an organic compound that combines the properties of acetic acid and a cyclohexenol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-tert-butylcyclohexen-1-ol typically involves the reaction of acetic acid with 2-tert-butylcyclohexen-1-ol under specific conditions. One common method is the esterification reaction, where acetic acid reacts with the alcohol group of 2-tert-butylcyclohexen-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-tert-butylcyclohexen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenol derivatives.
Applications De Recherche Scientifique
Acetic acid;2-tert-butylcyclohexen-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the manufacture of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of acetic acid;2-tert-butylcyclohexen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific biochemical pathways. The presence of the tert-butyl group and the cyclohexene ring influences its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread applications in food, pharmaceuticals, and industry.
Cyclohexanol: An alcohol derived from cyclohexane, used in the production of nylon and other polymers.
tert-Butyl alcohol: A tertiary alcohol used as a solvent and in the synthesis of other chemicals.
Uniqueness
Acetic acid;2-tert-butylcyclohexen-1-ol is unique due to its combined structural features, which impart distinct chemical and physical properties. The presence of both acetic acid and cyclohexenol moieties allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
87296-08-0 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
acetic acid;2-tert-butylcyclohexen-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-10(2,3)8-6-4-5-7-9(8)11;1-2(3)4/h11H,4-7H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
AMUFXZUWLPMWSA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)C1=C(CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


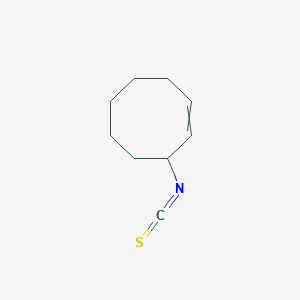
![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)
![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
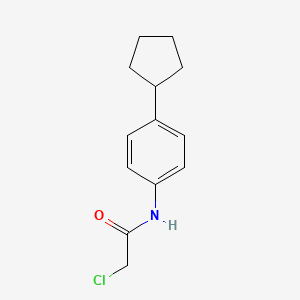

![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)
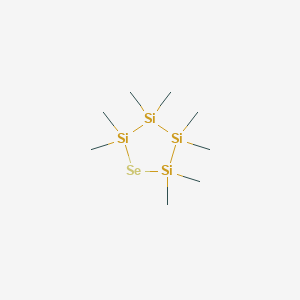

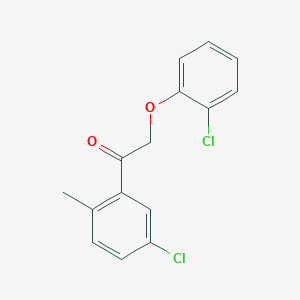
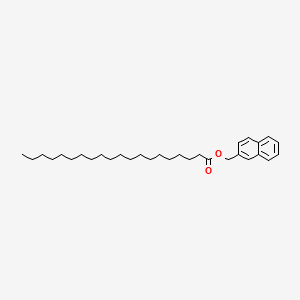

![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
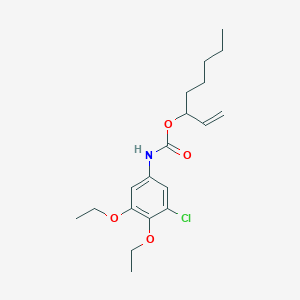
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
